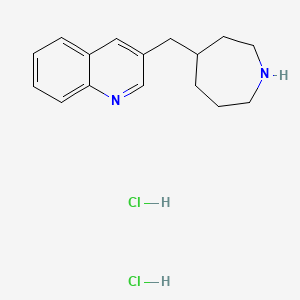
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-metilfenil)pirrolidina-3-carboxílico clorhidrato es un compuesto químico con la fórmula molecular C12H16ClNO2 y un peso molecular de 241,71 g/mol . Este compuesto se caracteriza por un anillo de pirrolidina sustituido con un grupo 4-metilfenilo y un grupo ácido carboxílico, formando una sal de clorhidrato. Se utiliza principalmente en investigación y desarrollo, particularmente en el campo de la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Un método común es la reacción de adición de Michael asimétrica de enonas sustituidas con carboxilato con nitroalcanos . Esta reacción puede producir ácidos pirrolidina-3-carboxílicos altamente enriquecidos enantioméricamente.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados en el dominio público. el enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de la cristalización u otras técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(4-metilfenil)pirrolidina-3-carboxílico clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los reactivos como el ácido nítrico (HNO3) para la nitración o el bromo (Br2) para la bromación se utilizan comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir grupos nitro o halógeno en el anillo aromático.
Aplicaciones Científicas De Investigación
El ácido 4-(4-metilfenil)pirrolidina-3-carboxílico clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática y la unión a receptores debido a su similitud estructural con moléculas biológicamente activas.
Medicina: Se están llevando a cabo investigaciones sobre sus posibles efectos terapéuticos, como las propiedades antiinflamatorias o analgésicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-metilfenil)pirrolidina-3-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina puede imitar la estructura de los sustratos naturales, lo que permite que el compuesto se una a los sitios activos e inhiba la actividad enzimática o module la función del receptor. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Pirrolidina-2-ona: Otro derivado de la pirrolidina con diferentes grupos funcionales.
Pirrolidina-2,5-dionas: Compuestos con dos grupos carbonilo en el anillo de pirrolidina.
Prolinol: Un derivado de la pirrolidina hidroxilado.
Singularidad
El ácido 4-(4-metilfenil)pirrolidina-3-carboxílico clorhidrato es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo 4-metilfenilo y la funcionalidad del ácido carboxílico permite interacciones específicas con los objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación de química medicinal .
Propiedades
IUPAC Name |
4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRDUVQBHIKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
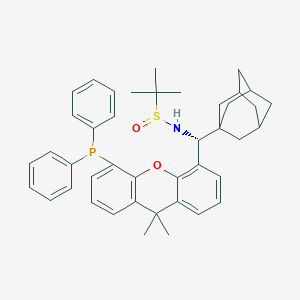
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
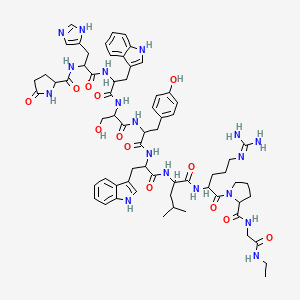
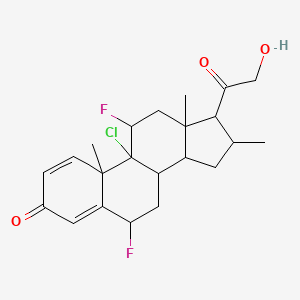
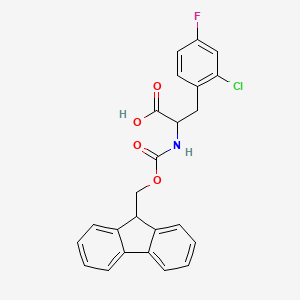
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
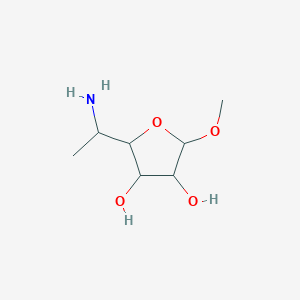
![(2S)-4-(Methylsulfanyl)-2-[(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)amino]butanoic acid](/img/structure/B12301713.png)
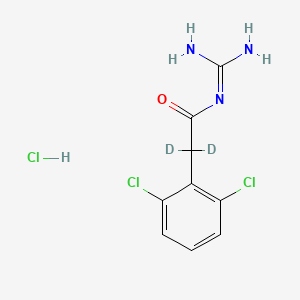
![2-[4,5-Dihydroxy-2-(16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12301731.png)
![2-({[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol](/img/structure/B12301738.png)
![2-[4-(2-Chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoic acid](/img/structure/B12301747.png)

